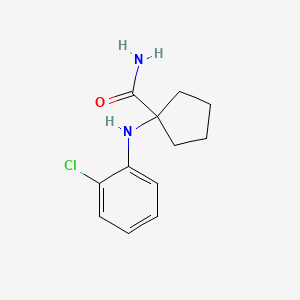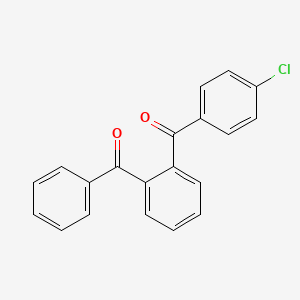
Cobalt--manganese (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–manganese (1/1) is a compound that combines cobalt and manganese in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and manganese results in a material that exhibits enhanced electrochemical and catalytic properties, making it a valuable component in advanced technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cobalt–manganese (1/1) can be synthesized through various methods, including hydrothermal synthesis, co-precipitation, and sol-gel processes. One common method involves the hydrothermal synthesis, where cobalt and manganese precursors are dissolved in a solvent and subjected to high temperatures and pressures. This process results in the formation of highly crystalline cobalt–manganese oxide .
Industrial Production Methods
In industrial settings, the production of cobalt–manganese (1/1) often involves large-scale hydrothermal synthesis or co-precipitation methods. These methods are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as spray roasting has also been explored for the large-scale production of cobalt–manganese oxides .
Chemical Reactions Analysis
Types of Reactions
Cobalt–manganese (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions
Common reagents used in the reactions involving cobalt–manganese (1/1) include oxygen, hydrogen, and various organic and inorganic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from the reactions of cobalt–manganese (1/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, cobalt–manganese oxides are commonly formed, which are valuable for their catalytic properties .
Scientific Research Applications
Cobalt–manganese (1/1) has a wide range of scientific research applications:
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors and bioelectronic devices.
Mechanism of Action
The mechanism by which cobalt–manganese (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons and protons, enhancing the efficiency of the reaction. For example, in the water-gas shift reaction, cobalt–manganese oxide acts as a catalyst by adsorbing water and carbon monoxide, leading to the formation of hydrogen and carbon dioxide through a series of intermediate steps .
Comparison with Similar Compounds
Cobalt–manganese (1/1) can be compared with other similar compounds, such as:
Nickel–cobalt–manganese oxides: These compounds are also used in battery applications and exhibit similar electrochemical properties.
Cobalt–iron oxides: These compounds are used in catalysis and magnetic applications.
Manganese–iron oxides: These compounds are primarily used in magnetic and catalytic applications.
Properties
CAS No. |
12052-33-4 |
|---|---|
Molecular Formula |
CoMn |
Molecular Weight |
113.87124 g/mol |
IUPAC Name |
cobalt;manganese |
InChI |
InChI=1S/Co.Mn |
InChI Key |
MZZUATUOLXMCEY-UHFFFAOYSA-N |
Canonical SMILES |
[Mn].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


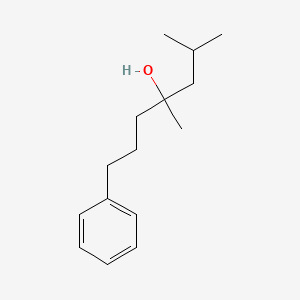
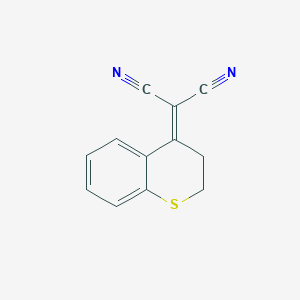
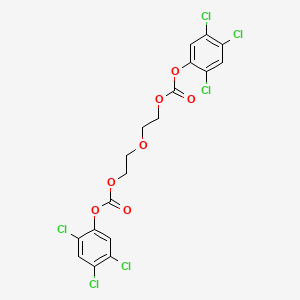
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
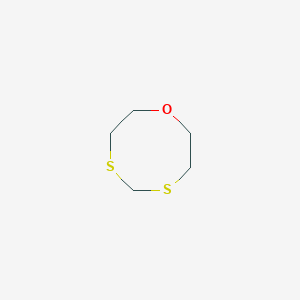
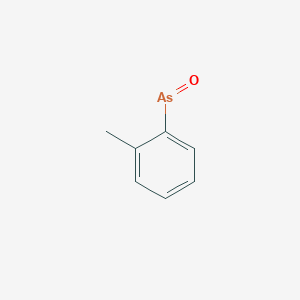
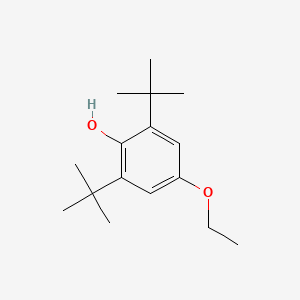

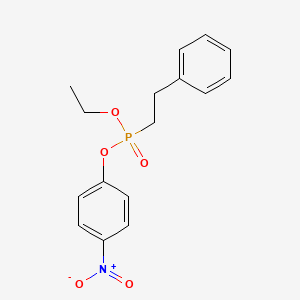
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)
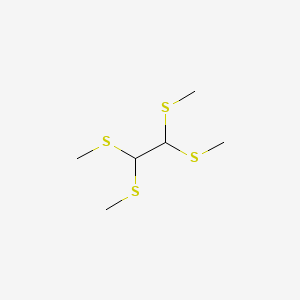
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
